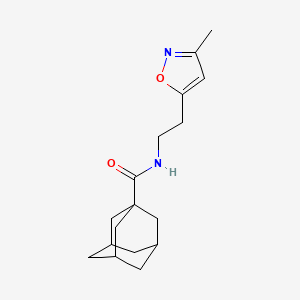
(3r,5r,7r)-N-(2-(3-methylisoxazol-5-yl)ethyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3r,5r,7r)-N-(2-(3-methylisoxazol-5-yl)ethyl)adamantane-1-carboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists, which work by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Applications De Recherche Scientifique
Therapeutic Potential in Neurodegenerative Diseases
Adamantane-based scaffolds, such as amantadine and memantine, have been recognized for their pharmacological potential in treating neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's disease. The pharmacological profile of these compounds, including over 75 natural and synthetic adamantane derivatives, reveals their significant potential beyond the well-known amantadine and memantine. Research indicates that derivatives like 1-fluoro- and 1-phosphonic acid adamantane might offer superior efficacy against Alzheimer's and Parkinson's diseases among other neurodegenerative conditions. This suggests a promising direction for future studies aimed at developing new therapeutic agents for these debilitating diseases (Dembitsky, Gloriozova, & Poroikov, 2020).
Versatility in Supramolecular Chemistry
The versatility of adamantane-based compounds extends to supramolecular chemistry, where they serve as a foundational element for the development of new materials with potential biomedical applications. For instance, benzene-1,3,5-tricarboxamides (BTAs), a class of compounds structurally distinct yet conceptually related to adamantane derivatives, demonstrate extensive utility across nanotechnology, polymer processing, and biomedicine due to their self-assembly into nanometer-sized structures and multivalent nature. The adaptability of BTAs underscores the broader potential of rigid, structured compounds like adamantane derivatives in various scientific and technological domains (Cantekin, De Greef, & Palmans, 2012).
Propriétés
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-4-15(21-19-11)2-3-18-16(20)17-8-12-5-13(9-17)7-14(6-12)10-17/h4,12-14H,2-3,5-10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKLYLKJTUWDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

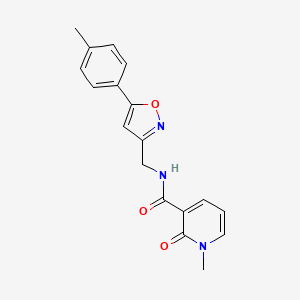
![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)
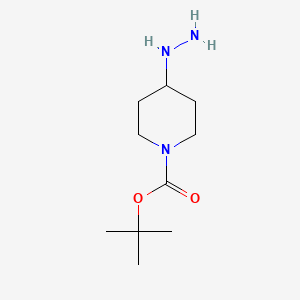
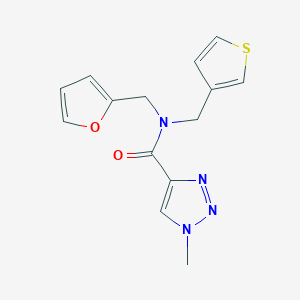
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2372989.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)
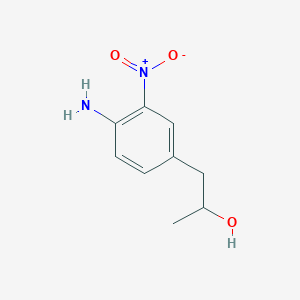
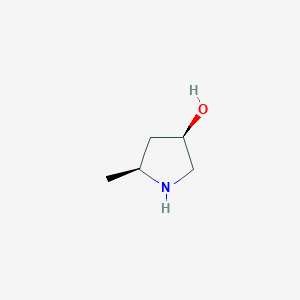


![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)
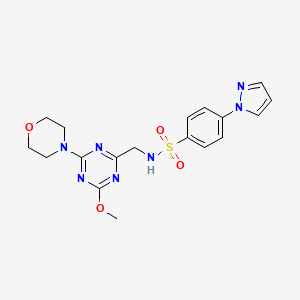
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine](/img/structure/B2373003.png)
